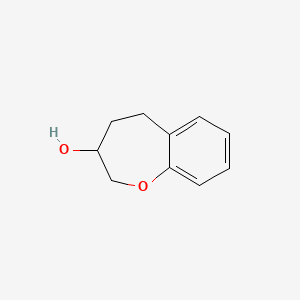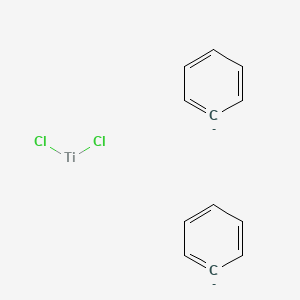
Benzene;dichlorotitanium
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Benzene;dichlorotitanium is an organometallic compound that consists of a benzene ring bonded to a titanium atom, which is further bonded to two chlorine atoms
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Benzene;dichlorotitanium can be synthesized through the reaction of titanium tetrachloride with benzene in the presence of a reducing agent. One common method involves the use of magnesium as the reducing agent. The reaction typically takes place under an inert atmosphere to prevent oxidation and at elevated temperatures to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the careful control of reaction conditions, such as temperature, pressure, and the use of high-purity reagents to ensure the quality and yield of the product.
Analyse Des Réactions Chimiques
Types of Reactions
Benzene;dichlorotitanium undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form titanium dioxide and benzene derivatives.
Reduction: Reduction reactions can lead to the formation of titanium hydrides and other reduced titanium species.
Substitution: The chlorine atoms in this compound can be substituted with other ligands, such as alkyl or aryl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include oxygen, hydrogen peroxide, and other peroxides.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Substitution reactions typically require the presence of nucleophiles, such as Grignard reagents or organolithium compounds.
Major Products Formed
Oxidation: Titanium dioxide and benzene derivatives.
Reduction: Titanium hydrides and reduced titanium species.
Substitution: Various substituted this compound compounds.
Applications De Recherche Scientifique
Benzene;dichlorotitanium has several applications in scientific research, including:
Chemistry: Used as a catalyst in organic synthesis and polymerization reactions.
Biology: Investigated for its potential use in biological imaging and as a probe for studying biological systems.
Medicine: Explored for its potential use in drug delivery systems and as an anticancer agent.
Industry: Utilized in the production of high-performance materials, such as advanced ceramics and composites.
Mécanisme D'action
The mechanism of action of benzene;dichlorotitanium involves its interaction with various molecular targets and pathways. The titanium atom in the compound can coordinate with different ligands, leading to the formation of reactive intermediates. These intermediates can then participate in various chemical reactions, such as catalysis and redox processes.
Comparaison Avec Des Composés Similaires
Similar Compounds
Titanocene dichloride: Another organotitanium compound with similar properties but different reactivity.
Zirconocene dichloride: A zirconium analog with similar structure and applications.
Ferrocene: An iron-containing analog with different chemical properties.
Uniqueness
Benzene;dichlorotitanium is unique due to its specific reactivity and the ability to form stable complexes with various ligands. Its applications in catalysis and material science make it a valuable compound for research and industrial purposes.
Propriétés
Numéro CAS |
51367-94-3 |
|---|---|
Formule moléculaire |
C12H10Cl2Ti-2 |
Poids moléculaire |
272.98 g/mol |
Nom IUPAC |
benzene;dichlorotitanium |
InChI |
InChI=1S/2C6H5.2ClH.Ti/c2*1-2-4-6-5-3-1;;;/h2*1-5H;2*1H;/q2*-1;;;+2/p-2 |
Clé InChI |
MHHUSBZJPQTUKS-UHFFFAOYSA-L |
SMILES canonique |
C1=CC=[C-]C=C1.C1=CC=[C-]C=C1.Cl[Ti]Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





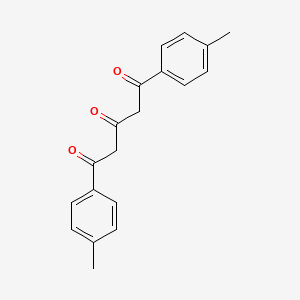
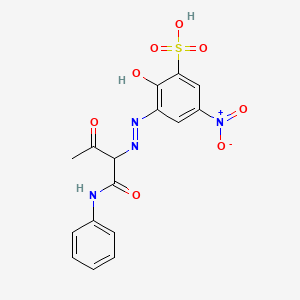
phosphanium bromide](/img/structure/B14666925.png)


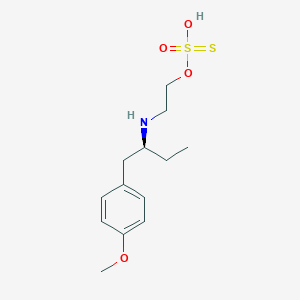
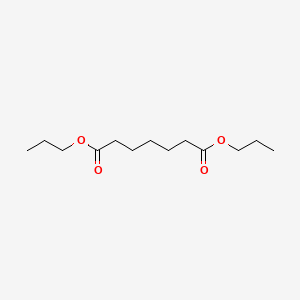
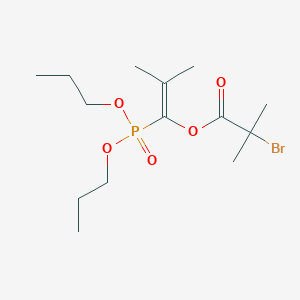
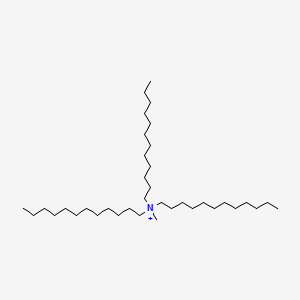
![Pyrrolidine, 3-ethenyl-4-methylene-1-[(4-methylphenyl)sulfonyl]-](/img/structure/B14666951.png)
